Ethyl 4-amino-3-cyanobenzoate
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Overview
Description
Ethyl 4-amino-3-cyanobenzoate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyano group at the 3-position.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-3-cyanobenzoate . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is not a P-gp substrate . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-amino-3-nitrobenzoate with a reducing agent to convert the nitro group to a cyano group. Another method includes the direct cyanoacetylation of ethyl 4-aminobenzoate using cyanoacetic acid under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions often involve strong bases or acids, depending on the desired substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-amino-3-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 4-amino-3-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the cyano group, making it less versatile in certain reactions.
Ethyl 4-amino-3-methoxybenzoate: Contains a methoxy group instead of a cyano group, affecting its reactivity and applications.
Ethyl 4-amino-2-methoxybenzoate: Similar structure but with different substitution patterns, leading to variations in chemical behavior
The uniqueness of this compound lies in its combination of amino and cyano groups, which provide a balance of reactivity and stability, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 4-amino-3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUICQOVWOBJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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